4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
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Scientific Research Applications
Environmental Implications and Biodegradation
Environmental Fate and Toxicity
Studies on 2,4-D, a structurally related herbicide, have illuminated the environmental fate, toxicity, and biodegradation pathways of chlorophenoxy herbicides. Research indicates that 2,4-D is widely used in agricultural settings to control broadleaf weeds but raises concerns due to its persistence and potential toxic effects on non-target organisms and ecosystems. Understanding the environmental behavior of 2,4-D has spurred investigations into its detection, degradation, and the ecological impacts of its usage (Islam et al., 2017).
Biodegradation by Microorganisms
Microbial degradation presents a promising avenue for mitigating the environmental impact of chlorophenoxy herbicides. Various microorganisms have been identified that can metabolize 2,4-D, transforming it into less harmful compounds, which highlights the potential for bioremediation strategies to address pollution from such chemicals (Magnoli et al., 2020).
properties
IUPAC Name |
4-(2,6-dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-21-6-5-16-10(13(19)20)7-11(18)17-12-8(14)3-2-4-9(12)15/h2-4,10,16H,5-7H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGTIIGTBNMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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